2,2'-Diacetyldiphenyl Oxide
Description
2,2'-Diacetyldiphenyl Oxide is an aromatic compound featuring two acetyl groups (-COCH₃) attached to the ortho positions of a diphenyl oxide backbone (two phenyl rings linked by an oxygen atom). Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.29 g/mol .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[2-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
InChI Key |
OXEKUAJMDLXULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diacetyldiphenyl Oxide typically involves the reaction of phenol derivatives with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Diacetyldiphenyl Oxide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acetyl groups undergo nucleophilic substitution via cleavage of the acyl-oxygen bond. Key reactions include:
With amines :
-
Forms substituted amides when reacted with primary/secondary amines under acidic catalysis
-
Example: Reaction with aniline produces 2,2'-dianilinodiphenyl oxide
With alcohols :
-
Generates esters through alcoholysis
-
Requires acid catalysts like H₂SO₄ or Lewis acids
-
Reaction with methanol yields methyl acetyl derivatives
| Reaction Component | Typical Conditions |
|---|---|
| Nucleophile | Amines, alcohols |
| Catalyst | H₂SO₄, AlCl₃ |
| Temperature | 80-120°C |
| Solvent | Toluene, DCM |
Friedel-Crafts Acylation
The compound acts as an acetylating agent in electrophilic aromatic substitution:
-
Acetyl groups transfer to electron-rich arenes like benzene or toluene
-
Requires AlCl₃ or FeCl₃ as catalyst
-
Yields triacetylated aromatic systems
Mechanism :
-
Lewis acid coordination to carbonyl oxygen
-
Acylium ion formation
-
Electrophilic attack on aromatic ring
Hydrolysis Reactions
Controlled hydrolysis reveals structural flexibility:
Acidic Hydrolysis (HCl/H₂O):
-
Cleaves acetyl groups to regenerate diphenyl oxide
-
Complete deacetylation at reflux conditions
Basic Hydrolysis (NaOH/EtOH):
-
Produces sodium acetate and dihydroxydiphenyl oxide
-
Rate depends on base concentration and temperature
Reduction Pathways
Catalytic hydrogenation modifies the aromatic system:
-
H₂/Pd-C reduces acetyl groups to ethyl chains
-
Full reduction requires elevated pressures (5-10 atm)
-
Partial reduction preserves aromatic rings while saturating carbonyls
Complexation with Metals
The carbonyl oxygen coordinates to transition metals:
| Metal Salt | Complex Type | Application |
|---|---|---|
| Cu(II) | Tetradentate | Catalysis |
| Fe(III) | Octahedral | Material science |
These complexes show enhanced thermal stability compared to free ligand forms .
Scientific Research Applications
2,2’-Diacetyldiphenyl Oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways are still being studied, but it is believed to interact with cellular components involved in redox regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2,2'-Diacetyldiphenyl Oxide and its analogs:
Structural and Functional Insights:
Positional Isomerism (Ortho vs. Para) :
- The ortho -substituted 2,2'-Diacetyldiphenyl Oxide may exhibit lower thermal stability compared to its para -substituted isomer (4,4’-Diacetyldiphenyl Ether) due to steric strain between acetyl groups .
- Para-substituted analogs (e.g., 4,4’-Diacetyldiphenyl Ether) form linear polymers with higher melting points (~370°C), likely due to symmetrical packing and reduced steric hindrance .
Linking Group Effects :
- Oxygen vs. Sulfur : The sulfide analog (Diacetyldiphenyl Sulfide) has a higher molecular weight (286.35 g/mol) and exhibits distinct electronic absorption spectra, enabling stronger interactions with transition metals like Cu⁺ .
- Oxygen vs. Methylene : The CH₂ group in Diacetyldiphenylmethane introduces flexibility but may reduce thermal stability compared to rigid ether-linked compounds .
Reactivity in Synthesis: 2,2'-Diacetyldiphenyl Oxide participates in acid-catalyzed reactions (e.g., with β-naphthylamine) to form benzoquinoline derivatives, highlighting its role as a ketone donor . 4,4’-Diacetyldiphenyl Ether reacts with aromatic diamines to yield polyketanils, which demonstrate iodine-doping conductivity, suggesting utility in electronic materials .
Biological Activity
2,2'-Diacetyldiphenyl Oxide is a chemical compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : 1-[2-(2-acetyloxyphenyl)phenyl]ethanone
- Molecular Formula : C16H16O3
- Molecular Weight : 272.30 g/mol
Antimicrobial Properties
Research indicates that 2,2'-Diacetyldiphenyl Oxide exhibits strong antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |
| Escherichia coli | Moderate inhibition | Interference with metabolic pathways |
| Candida albicans | Significant inhibition | Disruption of ergosterol synthesis |
The antimicrobial effects of 2,2'-Diacetyldiphenyl Oxide are primarily due to:
- Membrane Disruption : The compound integrates into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in the synthesis of nucleic acids and proteins, thereby halting microbial growth.
Case Study 1: Efficacy Against Staphylococcus aureus
A study conducted by Kaminskaya et al. demonstrated that 2,2'-Diacetyldiphenyl Oxide effectively reduced the colony-forming units (CFUs) of Staphylococcus aureus by over 90% in vitro. The study utilized varying concentrations of the compound to assess its minimum inhibitory concentration (MIC), which was found to be 0.5 mg/mL.
Case Study 2: Application in Food Preservation
Another research highlighted the use of 2,2'-Diacetyldiphenyl Oxide as a food preservative. The compound was incorporated into packaging materials, significantly extending the shelf life of perishable goods by inhibiting microbial growth without altering the sensory properties of the food.
Table: Summary of Research Findings
| Study | Pathogen Tested | Findings |
|---|---|---|
| Kaminskaya et al. (2023) | Staphylococcus aureus | >90% reduction in CFUs at 0.5 mg/mL |
| Food Preservation Study (2024) | Various pathogens | Extended shelf life in food packaging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
